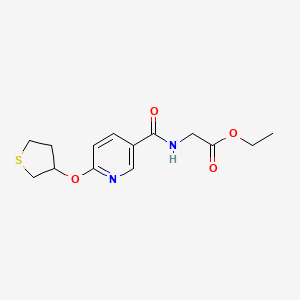

Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate

Beschreibung

Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate is a synthetic nicotinamide derivative characterized by a tetrahydrothiophene-ether substituent at the 6-position of the pyridine ring and an ethyl acetate moiety linked via an acetamide bridge. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors involved in metabolic pathways.

Eigenschaften

IUPAC Name |

ethyl 2-[[6-(thiolan-3-yloxy)pyridine-3-carbonyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4S/c1-2-19-13(17)8-16-14(18)10-3-4-12(15-7-10)20-11-5-6-21-9-11/h3-4,7,11H,2,5-6,8-9H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJUNUJCSCBORTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C1=CN=C(C=C1)OC2CCSC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate typically involves multi-step organic reactions, which may include esterification, amide formation, and etherification. One common synthetic route could start with nicotinic acid, which undergoes esterification with ethanol to form ethyl nicotinate. This intermediate might then react with tetrahydrothiophenol under specific conditions to introduce the tetrahydrothiophen-3-yl ether moiety.

Industrial Production Methods

On an industrial scale, the production of this compound would focus on optimizing the reaction conditions to maximize yield and purity while minimizing by-products. Catalysts, temperature control, and solvent choices are crucial to scaling up the reactions from laboratory to production scale efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate can undergo various chemical reactions, including:

Oxidation: This might lead to the formation of sulfoxides or sulfones in the tetrahydrothiophenyl group.

Reduction: Reduction could impact the ester and amide functional groups, potentially leading to alcohols and amines.

Substitution: Halogenation or nitration of the nicotinamide ring might be feasible.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might serve as reducing agents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitric acid for nitration.

Major Products

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Alcohols and amines.

Substitution Products: Halogenated or nitrated nicotinamide derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, it serves as a precursor or intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

This compound might be studied for its biological activity, including its interaction with enzymes or receptors in biochemical pathways.

Medicine

Industry

In industrial applications, it could be used as an additive or a component in formulations requiring specific chemical properties imparted by its functional groups.

Wirkmechanismus

The mechanism by which Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. For instance, the nicotinamide moiety might interact with NAD+ or NADP+ dependent enzymes, influencing cellular metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate and related compounds, supported by synthesis data and pharmacological insights.

Structural and Functional Insights:

Core Heterocycle Variation :

- The nicotinamide core in the target compound contrasts with the carbazole hybrid in Compound 7 and the benzothiazole in N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide . Nicotinamide derivatives often exhibit NAD+-mimetic enzyme inhibition, while benzothiazoles are associated with kinase or receptor antagonism .

- The tetrahydrothiophen-3-yloxy group in the target compound introduces a sulfur-containing saturated ring, enhancing lipophilicity compared to methoxy or trifluoromethyl substituents in analogs .

Bioactivity Trends :

- Compound 7 demonstrates potent glucose transport inhibition, attributed to the carbazole scaffold’s planar aromatic system, which facilitates π-π stacking with transporter proteins. The absence of such a system in the target compound suggests divergent biological targets .

- The benzothiazole analogs (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) leverage electron-withdrawing CF3 groups to improve binding to hydrophobic enzyme pockets, a feature absent in the target molecule .

Synthetic Feasibility :

- The target compound’s synthesis likely follows amide coupling protocols similar to Compound 7 , but the tetrahydrothiophen-3-yloxy group may necessitate specialized protecting groups due to sulfur’s nucleophilicity .

Biologische Aktivität

Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its chemical properties, synthesis, and biological effects, supported by research findings and case studies.

Molecular Structure:

- Molecular Formula: C₁₄H₁₈N₂O₄S

- Molecular Weight: 310.37 g/mol

- CAS Number: 2034494-45-4

The compound features a nicotinamido group linked to a tetrahydrothiophen moiety, which contributes to its unique chemical properties and potential biological activities .

Synthesis

The synthesis of Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate typically involves the reaction of nicotinic acid derivatives with tetrahydrothiophen derivatives. The process includes esterification and amidation reactions under controlled conditions to yield the final product. Common reagents used in the synthesis include bases such as sodium hydroxide and catalysts to enhance reaction efficiency .

The biological activity of Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate is thought to be mediated through its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate enzymatic activity or receptor signaling pathways, which is crucial for its therapeutic potential .

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity: Preliminary studies have shown that Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate possesses antimicrobial properties, making it a candidate for further investigation in treating infections .

- Antiviral Properties: It has been studied for its potential antiviral effects, particularly against viral pathogens, suggesting a role in antiviral drug development .

- Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in various therapeutic contexts .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate against several bacterial strains. The results indicated significant inhibitory effects, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, highlighting its potential as an alternative antimicrobial agent.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Streptococcus pneumoniae | 20 |

Study 2: Antiviral Activity

In another study focusing on antiviral activity, the compound was tested against influenza virus strains. Results showed a dose-dependent inhibition of viral replication, suggesting that Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate could serve as a lead compound for developing antiviral therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.